3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl bromide

Description

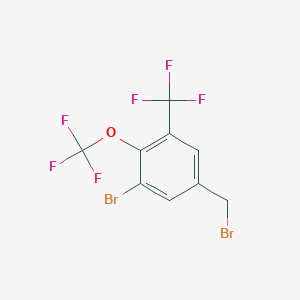

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl bromide (CAS: Not explicitly listed in evidence; structurally inferred) is a polyhalogenated benzyl bromide derivative with three distinct substituents:

- 3-Bromo: Enhances electrophilicity and serves as a leaving group in substitution reactions.

- 4-Trifluoromethoxy (-OCF₃): A strong electron-withdrawing group (EWG) that increases stability and influences electronic properties.

- 5-Trifluoromethyl (-CF₃): Another EWG that enhances lipophilicity and metabolic resistance.

This compound is primarily used in medicinal chemistry and catalysis, particularly in nickel-catalyzed enantioselective couplings for synthesizing enantio-enriched trifluoromethylated benzhydryl derivatives .

Properties

Molecular Formula |

C9H4Br2F6O |

|---|---|

Molecular Weight |

401.93 g/mol |

IUPAC Name |

1-bromo-5-(bromomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H4Br2F6O/c10-3-4-1-5(8(12,13)14)7(6(11)2-4)18-9(15,16)17/h1-2H,3H2 |

InChI Key |

LIPMTUDXCMPVRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl bromide typically involves the bromination of a suitable aromatic precursor. One common method involves the reaction of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the brominated compound to its corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl bromide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl bromide involves its interaction with specific molecular targets. The bromine atoms and trifluoromethoxy groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

Data Highlights :

Physicochemical Properties

*Exact data for the target compound is unavailable but inferred from analogs.

Biological Activity

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl and trifluoromethoxy substituents, is part of a broader class of trifluoromethyl-containing compounds known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C₈H₅Br₂F₃O

- Molecular Weight : 333.93 g/mol

- CAS Number : 1011531-45-5

-

Structural Formula :

Biological Activity Overview

The biological activity of this compound can be analyzed through its interactions with various biological targets, particularly in the context of drug discovery. The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds against specific biological pathways.

- Inhibition of Enzymatic Activity : The presence of trifluoromethyl groups can significantly alter the electronic properties of the molecule, enhancing its ability to inhibit enzymes involved in metabolic processes.

- Antiparasitic Activity : Compounds with similar structures have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism often involves interference with ATPase activity, crucial for parasite survival .

Study on Antiparasitic Efficacy

A study focusing on the optimization of dihydroquinazolinone derivatives highlighted that compounds with trifluoromethyl groups exhibited improved activity against P. falciparum. Specifically, a derivative with a trifluoromethyl substituent showed an EC50 value of , indicating potent antiparasitic effects . This suggests that this compound may possess similar or enhanced activity due to its structural similarities.

Structure-Activity Relationship (SAR) Analysis

Research indicates that the introduction of a trifluoromethyl group at strategic positions within aromatic systems can lead to significant increases in biological activity. For instance, studies have shown that substitutions at the para-position can enhance serotonin uptake inhibition by sixfold compared to non-fluorinated analogs . This relationship underscores the potential for this compound to exhibit enhanced pharmacological properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 333.93 g/mol |

| CAS Number | 1011531-45-5 |

| Trifluoromethyl Group Presence | Yes |

| Antiparasitic EC50 | ~0.010 µM (similar derivatives) |

| Enzyme Inhibition | Enhanced due to CF3 substitution |

Q & A

Basic Synthesis: What is a reliable method for synthesizing 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl bromide?

Methodological Answer:

A multi-step synthesis can be adapted from protocols for analogous benzyl bromide derivatives. For example, bromination of a precursor such as 4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol using PBr₃ or HBr in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions at 0–5°C is recommended. Purification via column chromatography (hexane/ethyl acetate) or recrystallization improves yield. Key parameters include strict temperature control to minimize side reactions and moisture exclusion to prevent hydrolysis .

Advanced Reactivity: How do the trifluoromethoxy and trifluoromethyl substituents influence nucleophilic substitution reactions of this benzyl bromide?

Methodological Answer:

The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups significantly reduces electron density at the benzyl carbon, slowing SN2 reactions. Steric hindrance from these bulky substituents further complicates nucleophilic attack. To enhance reactivity:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Optimize temperature (60–80°C) and reaction time (12–24 hours) to balance conversion and byproduct formation .

Basic Characterization: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify benzyl protons (δ ~4.5–5.0 ppm) and aromatic protons influenced by electron-withdrawing groups (δ ~7.3–7.6 ppm). ¹⁹F NMR confirms trifluoromethoxy (δ ~−55 to −58 ppm) and trifluoromethyl (δ ~−63 to −66 ppm) environments .

- Mass Spectrometry (EI/ESI) : Look for molecular ion peaks at m/z 357 (M⁺ for C₉H₄Br₂F₆O) and isotope patterns consistent with bromine.

- Elemental Analysis : Validate C, H, Br, and F content within ±0.4% of theoretical values .

Advanced Stability: How should researchers mitigate degradation during storage and handling?

Methodological Answer:

- Storage : Store under inert gas (argon/nitrogen) at −20°C in amber vials to prevent light-induced decomposition. Desiccants (e.g., molecular sieves) minimize hydrolysis .

- Handling : Avoid prolonged exposure to moisture or bases. Use freshly distilled solvents (e.g., THF, DCM) in reactions to suppress side reactions. Monitor purity via TLC or HPLC before critical steps .

Application in Drug Discovery: How can this compound serve as a building block for bioactive molecules?

Methodological Answer:

The benzyl bromide moiety enables cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitutions to introduce pharmacophores. For example:

- Synthesize kinase inhibitors by substituting bromide with heterocyclic amines (e.g., pyridines, thiazoles).

- Prepare agrochemical intermediates via Ullmann couplings with thiols or phenols.

Optimize reactions using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80–120°C, 30–60 min) to enhance efficiency .

Data Contradictions: How to resolve discrepancies in reported reaction yields for benzyl bromide derivatives?

Methodological Answer:

Systematically evaluate variables:

- Catalyst Screening : Test Pd (0) vs. Pd (II) catalysts for coupling reactions.

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) in SNAr reactions.

- Additives : Assess KI (for bromide exchange) or crown ethers (to solubilize cations).

Document reproducibility using controlled experiments (n ≥ 3) and validate via LC-MS .

Advanced Mechanistic Studies: What computational tools can predict the reactivity of this compound in complex matrices?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps, focusing on steric (van der Waals radii) and electronic (HOMO/LUMO) effects of -CF₃/-OCF₃ groups.

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic routes by analyzing similar brominated aromatics .

Safety and Toxicity: What precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods.

- Spill Management : Neutralize with sodium bicarbonate or vermiculite; avoid water to prevent exothermic reactions.

- Waste Disposal : Incinerate halogenated waste at >1,000°C with alkaline scrubbers to prevent dioxin formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.